molecular formula C14H16N4O2S2 B11259848 N-(4-methylthiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

N-(4-methylthiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B11259848
M. Wt: 336.4 g/mol
InChI Key: MTJSLZMBJJBYHL-UHFFFAOYSA-N
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Description

N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a thiazole ring and a quinazoline derivative. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reaction: The final step involves coupling the thiazole and quinazoline derivatives through a sulfanyl linkage, often using reagents like thiols and acylating agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the quinazoline or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the thiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) or sulfathiazole.

    Quinazoline Derivatives: Compounds like gefitinib or erlotinib, which are used as anticancer agents.

Uniqueness

N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of thiazole and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H16N4O2S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H16N4O2S2/c1-8-6-22-14(15-8)17-11(19)7-21-12-9-4-2-3-5-10(9)16-13(20)18-12/h6H,2-5,7H2,1H3,(H,15,17,19)(H,16,18,20)

InChI Key

MTJSLZMBJJBYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3

Origin of Product

United States

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